

Scaling Up ATX-002 LNP Production: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA.[1][2] The successful clinical translation of these therapies is highly dependent on robust and scalable manufacturing processes that ensure consistent product quality.[3][4] This document provides detailed application notes and protocols for scaling up the production of **ATX-002**-based lipid nanoparticles (**ATX-002** LNPs). **ATX-002** is an ionizable cationic lipid that facilitates the encapsulation of negatively charged RNA molecules and their subsequent release into the cytoplasm.[5][6]

These protocols focus on a microfluidics-based manufacturing approach, which offers precise control over particle size and high reproducibility, making it amenable to scaling from preclinical to clinical and commercial production.[7][8][9] We will cover the formulation of **ATX-002** LNPs, downstream processing, and critical quality attribute (CQA) characterization.

Materials and Equipment



Reagents and Consumables	Supplier Catalog Number	
ATX-002	MedChemExpress	HY-142654
1,2-distearoyl-sn-glycero-3- phosphocholine (DSPC)	Avanti Polar Lipids	850365
Cholesterol	Avanti Polar Lipids	700000
1,2-dimyristoyl-rac-glycero-3- methoxypolyethylene glycol- 2000 (DMG-PEG 2000)	Avanti Polar Lipids	880150
Messenger RNA (mRNA) or Small interfering RNA (siRNA)	User-defined	N/A
Ethanol, 200 Proof, USP Grade	MilliporeSigma	100983
Citrate Buffer, pH 4.0	MilliporeSigma	C8532
Phosphate Buffered Saline (PBS), pH 7.4	Gibco	10010023
RiboGreen Assay Kit	Thermo Fisher Scientific	R11490
Amicon® Ultra Centrifugal Filters	MilliporeSigma	UFC910024
Sterile Syringe Filters, 0.22 μm	MilliporeSigma	SLGP033RS



Equipment	Manufacturer	Model
Microfluidic Mixing System	Precision NanoSystems Ignite / Blaze / GMP System	
Syringe Pumps	Harvard Apparatus	PHD 2000
Dynamic Light Scattering (DLS) System	Malvern Panalytical	Zetasizer Ultra
UV-Vis Spectrophotometer	Thermo Fisher Scientific	NanoDrop One
High-Performance Liquid Chromatography (HPLC) System with Charged Aerosol Detector (CAD)	Thermo Fisher Scientific	Vanquish
Tangential Flow Filtration (TFF) System	Pall Corporation	Minimate TFF System
Fluorometer	DeNovix	DS-11 FX

Experimental Protocols

Protocol 1: Preparation of Lipid and RNA Stock Solutions

- Lipid Stock Solution (in Ethanol):
 - 1. Prepare a stock solution of the lipid mixture in 100% ethanol. The molar ratio of the lipids should be approximately 50:10:38.5:1.5 (ATX-002:DSPC:Cholesterol:DMG-PEG 2000).
 - 2. For a 10 mM total lipid stock solution, dissolve the lipids in ethanol according to the specified molar ratios.
 - 3. Ensure complete dissolution by gentle vortexing and, if necessary, brief warming in a water bath at 37°C.
 - 4. Store the lipid stock solution at -20°C.
- RNA Stock Solution (in Citrate Buffer):



- 1. Dissolve the mRNA or siRNA in a low pH citrate buffer (e.g., 50 mM, pH 4.0) to the desired concentration (e.g., 0.5 mg/mL).
- 2. Ensure the RNA is fully dissolved by gentle pipetting. Avoid vigorous vortexing to prevent RNA degradation.
- 3. Store the RNA stock solution at -80°C in single-use aliquots to avoid freeze-thaw cycles.

Protocol 2: ATX-002 LNP Formulation using Microfluidics

This protocol describes the formulation of **ATX-002** LNPs using a microfluidic mixing system. The principle involves the rapid mixing of the lipid-ethanol solution with the aqueous RNA solution, leading to the self-assembly of LNPs.[7][8]

- · System Setup:
 - 1. Set up the microfluidic mixing system according to the manufacturer's instructions.
 - 2. Prime the system with ethanol and citrate buffer to remove any air bubbles and equilibrate the microfluidic channels.
- LNP Formulation:
 - 1. Load the lipid stock solution into one syringe and the RNA stock solution into another.
 - 2. Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase to 3:1.
 - 3. The total flow rate will determine the production scale. Start with a lower flow rate for small-scale production (e.g., 12 mL/min) and increase for larger scales (up to 200 mL/min on GMP systems).[10][11]
 - 4. Initiate the flow from both syringes simultaneously to begin the mixing process within the microfluidic cartridge.
 - 5. Collect the resulting LNP dispersion in a sterile collection vessel. The initial product will be in an ethanol/aqueous buffer mixture.



Protocol 3: Downstream Processing - Purification and Concentration

- Buffer Exchange and Concentration using Tangential Flow Filtration (TFF):
 - 1. Assemble the TFF system with an appropriate molecular weight cut-off (MWCO) membrane (e.g., 100 kDa).
 - 2. Equilibrate the TFF system with the final formulation buffer (e.g., PBS, pH 7.4).
 - 3. Diafilter the LNP dispersion against the final formulation buffer to remove ethanol and exchange the buffer.
 - 4. Continue the diafiltration process for at least 6-8 volume exchanges to ensure complete removal of ethanol.
 - 5. After buffer exchange, concentrate the LNP formulation to the desired final concentration.
- Sterile Filtration:
 - 1. Filter the final LNP formulation through a 0.22 µm sterile syringe filter into a sterile vial.
 - 2. Store the final ATX-002 LNP formulation at 2-8°C.

Protocol 4: Characterization of ATX-002 LNPs

- Dilute a small aliquot of the LNP formulation in PBS to an appropriate concentration for DLS analysis.
- Measure the particle size (Z-average diameter) and PDI using a DLS instrument.[12]
- Perform measurements in triplicate.
- Total RNA Measurement:
 - 1. Lyse a small aliquot of the LNP formulation with a detergent (e.g., 0.5% Triton X-100) to release the encapsulated RNA.



- 2. Use the RiboGreen assay to quantify the total RNA concentration according to the manufacturer's protocol.
- Free RNA Measurement:
 - 1. Without lysing the LNPs, use the RiboGreen assay to quantify the amount of unencapsulated (free) RNA in the sample.
- Calculation:
 - Encapsulation Efficiency (%) = [(Total RNA Free RNA) / Total RNA] x 100
- Prepare standard solutions of each lipid component (ATX-002, DSPC, Cholesterol, DMG-PEG 2000) at known concentrations.
- Disrupt the LNP sample to release the lipid components.
- Use a suitable HPLC method with a Charged Aerosol Detector (CAD) to separate and quantify the individual lipid components.[12][13]
- Compare the peak areas of the sample to the standard curves to determine the concentration of each lipid.

Data Presentation

The following tables summarize the expected critical quality attributes of **ATX-002** LNPs at different production scales.

Table 1: Physical Characteristics of ATX-002 LNPs at Different Production Scales

Production Scale	Total Flow Rate (mL/min)	Particle Size (nm)	Polydispersity Index (PDI)
Bench-top (Ignite)	12	80 ± 10	< 0.15
Pilot (Blaze)	115	85 ± 10	< 0.15
GMP	200	90 ± 15	< 0.20



Table 2: Encapsulation Efficiency and Lipid Composition

Parameter	Specification
RNA Encapsulation Efficiency	> 90%
ATX-002 Molar Ratio	50% ± 2%
DSPC Molar Ratio	10% ± 1%
Cholesterol Molar Ratio	38.5% ± 2%
DMG-PEG 2000 Molar Ratio	1.5% ± 0.5%

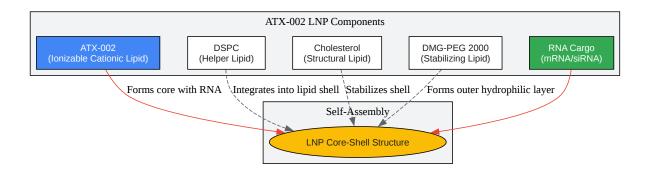
Visualizations



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Caption: Workflow for scalable ATX-002 LNP production.





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Caption: Key components of the ATX-002 LNP formulation.

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